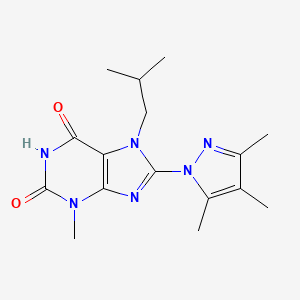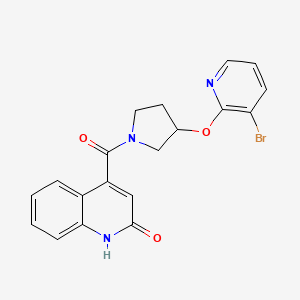
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It includes a bromopyridinyl group, a pyrrolidinyl group, and a hydroxyquinolinyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Chemical Reactions Analysis
The compound contains several functional groups that are likely to be reactive. The bromopyridinyl group, for example, is a good leaving group and could participate in nucleophilic substitution reactions . The pyrrolidinyl group could potentially undergo reactions at the nitrogen atom. The hydroxyquinolinyl group could participate in reactions involving the hydroxyl group or the aromatic ring .
科学的研究の応用
Organic Synthesis and Catalysis
Compounds containing bromopyridine and hydroxyquinoline units are widely used in organic synthesis. For instance, bromopyridines are pivotal in cross-coupling reactions, serving as precursors for the synthesis of complex organic molecules (Potikha, Sypchenko, & Kovtunenko, 2013). Hydroxyquinolines, on the other hand, find applications in the synthesis of heterocyclic compounds, which are of significant interest in developing pharmaceuticals and agrochemicals. The combination of these units in a single molecule could enhance its utility as an intermediate in the synthesis of diverse organic compounds.
Medicinal Chemistry and Drug Discovery
Hydroxyquinoline derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. For example, quinoline and its derivatives have been studied for their potential in the synthesis of metal complexes with biological activities (Mondal, Drew, & Ghosh, 2009). The incorporation of a bromopyridine moiety could further modulate the biological activity of such compounds, offering new avenues for drug discovery and development.
Safety And Hazards
特性
IUPAC Name |
4-[3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c20-15-5-3-8-21-18(15)26-12-7-9-23(11-12)19(25)14-10-17(24)22-16-6-2-1-4-13(14)16/h1-6,8,10,12H,7,9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANAPEBSOYGYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2548804.png)
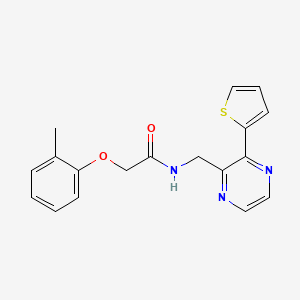
![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)



![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)
![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)
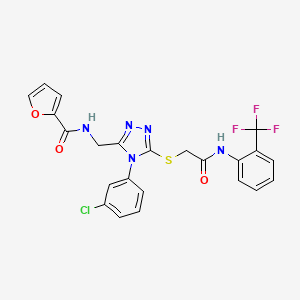
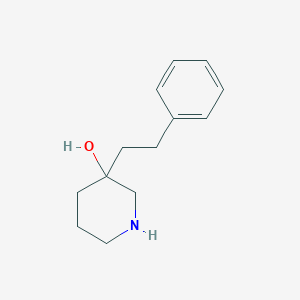
![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)
